Cas no 30041-95-3 (ethyl 2-(4-cyanophenoxy)acetate)

Ethyl 2-(4-cyanophenoxy)acetate is a versatile organic compound characterized by its ester and cyano functional groups, making it valuable in synthetic chemistry applications. The presence of the phenoxyacetate moiety enhances its reactivity as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its cyano group offers further derivatization potential, enabling the formation of amides, acids, or heterocyclic structures. The ethyl ester group improves solubility in organic solvents, facilitating handling in reaction systems. This compound is particularly useful in constructing complex molecular frameworks due to its balanced reactivity and stability under standard conditions. Its well-defined structure ensures consistent performance in multi-step synthetic routes.
ethyl 2-(4-cyanophenoxy)acetate structure
30041-95-3 structure
Product Name:ethyl 2-(4-cyanophenoxy)acetate
CAS No:30041-95-3
MF:C11H11NO3
MW:205.209943056107
MDL:MFCD01672078
CID:321993
PubChem ID:207426
Update Time:2025-07-01

ethyl 2-(4-cyanophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(4-cyanophenoxy)-, ethyl ester
    • (4-CYANOPHENOXY) ACETIC ACID ETHYL ESTER
    • ethyl 2-(4-cyanophenoxy)acetate
    • ethyl 2-p-cyanophenoxyacetate
    • ethyl 4-cyanophenoxyacetate
    • AB09718
    • Z53839001
    • FZIFHLRZVOQASN-UHFFFAOYSA-N
    • CS-0151568
    • (4-cyanophenoxy)acetic acid ethyl ester
    • BS-16446
    • Acetic acid, (4-cyanophenoxy)-, ethyl ester
    • D78579
    • Ethyl (4-cyanophenoxy)acetate
    • Ethyl 2-(4-cyano-phenoxy)acetate
    • ethyl (4-cyano-phenoxy)-acetate
    • ethyl2-(4-cyanophenoxy)acetate
    • DTXSID20952436
    • 30041-95-3
    • SCHEMBL1251594
    • EN300-99209
    • HMS1596M07
    • BRN 2584623
    • AKOS000197249
    • STK743555
    • MDL: MFCD01672078
    • Inchi: 1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3
    • InChI Key: FZIFHLRZVOQASN-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OCC)C1C=CC(C#N)=CC=1

Computed Properties

  • Exact Mass: 205.07400
  • Monoisotopic Mass: 205.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 59.3Ų

Experimental Properties

  • Density: 1.17
  • Boiling Point: 337°Cat760mmHg
  • Flash Point: 146.9°C
  • Refractive Index: 1.521
  • PSA: 59.32000
  • LogP: 1.50018

ethyl 2-(4-cyanophenoxy)acetate Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

ethyl 2-(4-cyanophenoxy)acetate Pricemore >>

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Additional information on ethyl 2-(4-cyanophenoxy)acetate

Introduction to Ethyl 2-(4-cyanophenoxy)acetate (CAS No. 30041-95-3)

Ethyl 2-(4-cyanophenoxy)acetate, a compound with the chemical formula C9H7NO3 and CAS number 30041-95-3, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound has garnered attention due to its versatile applications in the development of various chemical entities, particularly in the domain of medicinal chemistry. The presence of both a cyano group and a phenoxy moiety in its structure imparts unique reactivity, making it a valuable building block for synthesizing more complex molecules.

The ethyl 2-(4-cyanophenoxy)acetate molecule exhibits interesting pharmacological properties that have been explored in recent years. Its structural features suggest potential utility in the design of bioactive compounds targeting specific biological pathways. For instance, the cyano group can participate in further functionalization, while the phenoxy group provides a hydrophobic anchor that can interact with biological targets. These characteristics have made it a subject of interest for researchers aiming to develop novel therapeutic agents.

In recent studies, ethyl 2-(4-cyanophenoxy)acetate has been utilized as a precursor in the synthesis of derivatives with enhanced biological activity. One notable area of research involves its incorporation into kinase inhibitors, which are crucial in treating various forms of cancer and inflammatory diseases. The cyano group can be transformed into other functional moieties, such as carboxamides or amides, which are known to improve binding affinity to protein targets. Additionally, the phenoxy group can be modified to introduce additional pharmacophores, enhancing the overall efficacy of the final compound.

The pharmaceutical industry has shown particular interest in ethyl 2-(4-cyanophenoxy)acetate due to its role in synthesizing molecules with potential antimicrobial and anti-inflammatory properties. Researchers have reported its use in generating novel scaffolds that exhibit promising activity against resistant bacterial strains. The ability to modify both the cyano and phenoxy groups allows for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug development.

Moreover, ethyl 2-(4-cyanophenoxy)acetate has found applications beyond pharmaceuticals. In agrochemical research, it serves as a key intermediate in the synthesis of herbicides and fungicides. The structural motifs present in this compound contribute to its efficacy in disrupting metabolic pathways in pests and weeds, making it a valuable component in crop protection strategies. The versatility of ethyl 2-(4-cyanophenoxy)acetate underscores its importance as a synthetic intermediate across multiple industries.

The synthesis of ethyl 2-(4-cyanophenoxy)acetate typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions followed by esterification steps to introduce the ethyl group. Advances in catalytic methods have also enabled more efficient and sustainable production processes, reducing waste and improving yields. These developments align with global trends toward green chemistry principles, emphasizing environmental responsibility in chemical manufacturing.

In conclusion, ethyl 2-(4-cyanophenoxy)acetate (CAS No. 30041-95-3) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and organic synthesis. Its unique structural features enable the development of diverse bioactive molecules, making it an indispensable tool for researchers striving to innovate in drug discovery and crop protection. As scientific understanding progresses, the potential uses of ethyl 2-(4-cyanophenoxy)acetate are expected to expand further, reinforcing its importance as a cornerstone intermediate in modern chemistry.

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